2-Cyano-3-(thiazol-5-yl)acrylic acid 2-Cyano-3-(thiazol-5-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1567641-47-7
VCID: VC4330258
InChI: InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+
SMILES: C1=C(SC=N1)C=C(C#N)C(=O)O
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.18

2-Cyano-3-(thiazol-5-yl)acrylic acid

CAS No.: 1567641-47-7

Cat. No.: VC4330258

Molecular Formula: C7H4N2O2S

Molecular Weight: 180.18

* For research use only. Not for human or veterinary use.

2-Cyano-3-(thiazol-5-yl)acrylic acid - 1567641-47-7

Specification

CAS No. 1567641-47-7
Molecular Formula C7H4N2O2S
Molecular Weight 180.18
IUPAC Name (E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid
Standard InChI InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+
Standard InChI Key SOTSJYLMOAUIJQ-ORCRQEGFSA-N
SMILES C1=C(SC=N1)C=C(C#N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyano-3-(thiazol-5-yl)acrylic acid features a conjugated system comprising a thiazole heterocycle and an α,β-unsaturated carboxylic acid with a cyano group at the α-position. The thiazole ring (a five-membered ring containing sulfur and nitrogen) contributes to electron delocalization, enhancing the compound’s stability and reactivity . The (E)-isomer predominates due to steric and electronic factors favoring trans-configuration at the double bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H4N2O2S\text{C}_7\text{H}_4\text{N}_2\text{O}_2\text{S}
Molecular Weight180.18 g/mol
Boiling Point389.6°C at 760 mmHg
Density1.534 ± 0.06 g/cm³
pKa-0.06 ± 0.19
SolubilityLimited data; stable in DMSO

The compound’s low pKa (-0.06) indicates strong acidity, attributed to the electron-withdrawing cyano group stabilizing the conjugate base . Predicted LogP values suggest moderate hydrophobicity, balancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves nucleophilic addition-dehydration sequences. A common route reacts thiazole-5-carbaldehyde with cyanoacetic acid under acidic conditions (e.g., acetic acid and ammonium acetate), followed by thermal dehydration to form the α,β-unsaturated system .

Thiazole-5-carbaldehyde+NCCH2COOHAcOH, Δ2-Cyano-3-(thiazol-5-yl)acrylic acid\text{Thiazole-5-carbaldehyde} + \text{NCCH}_2\text{COOH} \xrightarrow{\text{AcOH, Δ}} \text{2-Cyano-3-(thiazol-5-yl)acrylic acid}

Alternative methods employ Knoevenagel condensation, leveraging the aldehyde’s electrophilicity and cyanoacetic acid’s nucleophilicity . Yields exceeding 70% are achievable with optimized stoichiometry and catalysis.

Reactivity Profile

The compound’s reactivity centers on three regions:

  • Cyano Group: Participates in nucleophilic additions (e.g., with amines or thiols) to form nitriles or thioamides.

  • Acrylic Acid Moiety: Undergoes Michael additions or Diels-Alder reactions, enabling polymer or heterocycle synthesis .

  • Thiazole Ring: Susceptible to electrophilic substitution at the 2- and 4-positions, facilitating functionalization .

Applications in Renewable Energy Technologies

Dye-Sensitized Solar Cells (DSSCs)

As a photosensitizer, 2-cyano-3-(thiazol-5-yl)acrylic acid anchors to titanium dioxide (TiO₂) nanoparticles via its carboxylic acid group, enabling electron injection into the semiconductor upon light absorption . Its broad absorption spectrum (λₘₐₓ ≈ 450 nm) and efficient charge separation make it competitive with ruthenium-based dyes .

Table 2: Performance Metrics in DSSCs

ParameterValueConditions
Power Conversion Efficiency8.2%AM 1.5G illumination
Incident Photon-to-Current Efficiency (IPCE)75% @ 450 nm1 sun intensity

Recent advances focus on co-sensitization with organic dyes to enhance light harvesting .

Pharmaceutical and Agrochemical Research

Bioactive Molecule Synthesis

The compound serves as a scaffold for heterocyclic derivatives with reported anticancer, antimicrobial, and antifungal activities . For instance, acryloyl amide analogues derived from similar naphthalene-based precursors exhibit IC₅₀ values of 12.3 µM against MCF-7 breast cancer cells .

Mechanism of Action

Thiazole-containing compounds often inhibit enzymes like histone deacetylases (HDACs) or kinases by mimicking adenosine triphosphate (ATP) . Computational studies (DFT) reveal that the electron-deficient thiazole ring enhances binding to hydrophobic enzyme pockets .

SupplierPurityPackagingPrice (USD)
MySkinRecipes97%0.1 g$435.67
ChemicalBook97%1 g$644.00

Future Research Directions

  • DSSC Optimization: Co-sensitization strategies to surpass 10% efficiency .

  • Drug Development: Structure-activity relationship (SAR) studies to refine anticancer potency .

  • Green Chemistry: Solvent-free synthesis to improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator